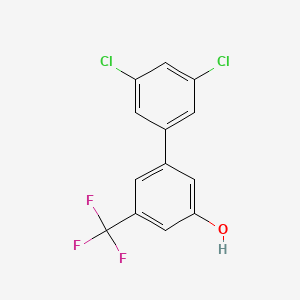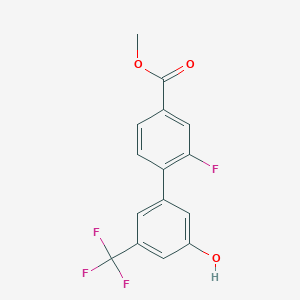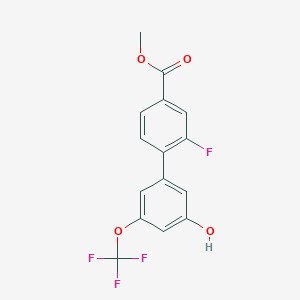
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (FMC-TFP) is a fluorinated phenol compound that has been found to possess a wide range of applications in the fields of scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a pharmaceutical drug, and as a diagnostic agent. FMC-TFP is a versatile compound that can be used in a variety of applications, including drug synthesis, drug delivery, and drug testing.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and drug testing. It has been used as a reagent in organic synthesis, as a pharmaceutical drug, and as a diagnostic agent. 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has also been used in the synthesis of a variety of other compounds, including trifluoromethyl-substituted phenols, fluoroalkyl-substituted phenols, and fluoroalkyl-substituted amines.
Mecanismo De Acción
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a fluorinated phenol compound that has been found to possess a wide range of applications in the fields of scientific research and laboratory experiments. Its mechanism of action is based on its ability to act as a nucleophile in organic reactions. The nucleophilic nature of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% allows it to react with other molecules, such as amines, carboxylic acids, and alcohols, resulting in the formation of new compounds.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-microbial properties. It has also been found to possess anti-tumor and anti-cancer properties, as well as to possess the ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess the ability to modulate the activity of various enzymes and proteins, including those involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments offers a number of advantages. It is a highly versatile compound that can be used in a variety of applications, including drug synthesis, drug delivery, and drug testing. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is relatively stable in solution. However, there are also some limitations to the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. It is a highly toxic compound and should be handled with caution. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a relatively expensive compound, making it cost-prohibitive for some laboratory experiments.
Direcciones Futuras
The potential future directions for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in scientific research and laboratory experiments are numerous. 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide range of biochemical and physiological effects, making it a potential candidate for further research into its therapeutic potential. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% could be explored as a potential drug delivery vehicle, as it has been found to possess the ability to modulate the activity of various enzymes and proteins. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% could be explored as a potential diagnostic agent, as it has been found to possess anti-tumor and anti-cancer properties. Finally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% could be explored as a potential reagent for organic synthesis, as it is highly versatile and relatively stable in solution.
Métodos De Síntesis
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a number of methods, including the Friedel-Crafts acylation of phenol with 4-fluoro-2-methoxybenzoyl chloride, the reaction of 4-fluoro-2-methoxybenzoyl chloride with phenol in the presence of a Lewis acid catalyst, and the reaction of 2-fluoro-4-methoxybenzoyl chloride with phenol in the presence of a Lewis acid catalyst. The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can also be achieved through a reaction of 2-fluoro-4-methoxybenzoyl chloride with trifluoromethyl phenol in the presence of a Lewis acid catalyst.
Propiedades
IUPAC Name |
methyl 3-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)8-2-3-12(13(16)6-8)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUQYUQTPXVYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686713 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-82-7 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

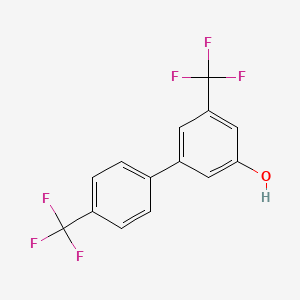
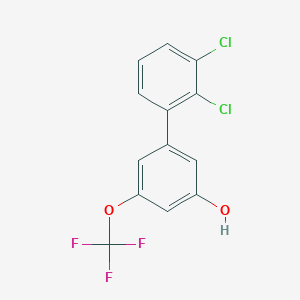
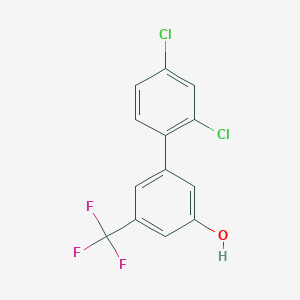
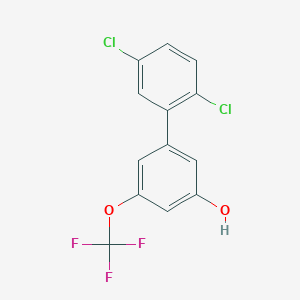
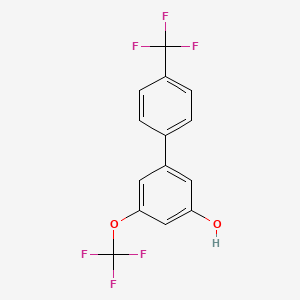

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)
